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Compound of Interest

Compound Name: (R)-3-(bromomethyl)hexanoic acid

Cat. No.: B8819872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the stereochemical and chiral properties of

(R)-3-(bromomethyl)hexanoic acid, a critical chiral building block in modern pharmaceutical

synthesis. Its defined three-dimensional structure is paramount to its utility, particularly as a key

intermediate in the manufacturing of anticonvulsant medications such as Brivaracetam.[1][2]

The presence of two reactive functional groups—a carboxylic acid and a primary bromide—

offers significant synthetic versatility.[1]

Physicochemical and Stereochemical Data
The specific spatial arrangement of substituents around the chiral center dictates the

molecule's interaction with other chiral entities, a fundamental concept in drug design and

development. The quantitative data for (R)-3-(bromomethyl)hexanoic acid is summarized

below.
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Property Value Source(s)

CAS Number 1942054-60-5 [1][3][4]

Molecular Formula C7H13BrO2 [1][3][5]

Molecular Weight 209.08 g/mol [1][2][5]

IUPAC Name
(3R)-3-(bromomethyl)hexanoic

acid
[1]

Stereochemistry
Absolute, (R)-configuration at

C3
[1][5]

Defined Stereocenters 1 [5]

Optical Activity Levorotatory (-) [5][6]

Reported Optical Purity 97.3% [7]

Core Stereochemistry and Chirality
(R)-3-(bromomethyl)hexanoic acid possesses a single stereocenter at the third carbon (C3)

of the hexanoic acid backbone. The "R" designation, derived from the Latin rectus (right), is

assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral

carbon are prioritized based on atomic number. The molecule's orientation is such that the

lowest priority group (hydrogen) points away from the viewer. The remaining groups then trace

a clockwise path from highest to lowest priority.
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Caption: Cahn-Ingold-Prelog priority at the C3 stereocenter.

The primary stereoisomeric impurity of concern during synthesis is the (S)-3-

(bromomethyl)hexanoic acid enantiomer.[1] The presence of this undesired enantiomer can

impact the efficacy and safety of the final active pharmaceutical ingredient (API), necessitating

strict control over stereochemical purity throughout the manufacturing process.[1]

Experimental Protocols
The synthesis of enantiomerically pure (R)-3-(bromomethyl)hexanoic acid is crucial for its

application in pharmaceutical manufacturing. The most cited methods rely on stereospecific

ring-opening reactions of a chiral lactone precursor.

This protocol details a common synthetic route involving the ring-opening of (R)-4-n-propyl-

dihydrofuran-2-one using hydrobromic acid.[1][7]
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Reagents and Materials:

(R)-4-n-propyl-dihydrofuran-2-one (Optical Purity ≥ 98%)

Hydrobromic acid (48% aqueous solution or as a solution in acetic acid)

Cyclohexane (solvent)

Dichloromethane (DCM) for extraction

Anhydrous sodium sulfate

Dilute hydrochloric acid

Reaction vessel (e.g., three-necked flask) with heating mantle and condenser

Separatory funnel

Procedure:

Charge a 250 mL three-necked flask with (R)-4-n-propyl-dihydrofuran-2-one (e.g., 12.8 g, 0.1

mol).[8]

Add cyclohexane (e.g., 60 mL) to dissolve the starting material.[7][8]

Heat the solution to 70–80°C.[1][7]

Slowly add hydrobromic acid dropwise to the heated solution.

Maintain the reaction at 70-80°C and monitor its progress using Thin Layer Chromatography

(TLC) until the starting material is consumed.[7]

After completion, cool the reaction mixture to room temperature and quench with dilute

hydrochloric acid.[7]

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using

dichloromethane (DCM) and water.[7]

Collect the organic phase and dry it over anhydrous sodium sulfate.[7]
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Filter the mixture and concentrate the filtrate under reduced pressure to yield crude (R)-3-
(bromomethyl)hexanoic acid as a yellow oil.[7][8] The product is often used directly in the

next step without further purification.[7]
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Caption: Synthetic workflow for (R)-3-(bromomethyl)hexanoic acid.

The carboxylic acid functionality is often activated by converting it to an acyl chloride for

subsequent amidation reactions.[1]

Reagents and Materials:

(R)-3-(bromomethyl)hexanoic acid

Oxalyl chloride or Thionyl chloride

Cyclohexane or Dichloromethane (solvent)

Dimethylformamide (DMF, catalytic amount, optional)

Reaction vessel with reflux condenser

Procedure:

Dissolve (R)-3-(bromomethyl)hexanoic acid (e.g., 19.0 g, 0.09 mol) in an inert solvent like

cyclohexane (20 mL) or dichloromethane (100 mL).[7][8]

Add oxalyl chloride (e.g., 19.4 g) or thionyl chloride (e.g., 32.1 g, 0.27 mol) dropwise to the

solution.[7][8] A catalytic amount of DMF can be added to facilitate the reaction when using

oxalyl chloride.[1]
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Heat the reaction mixture to the boiling point of the solvent (e.g., 80-85°C for cyclohexane)

and maintain under reflux.[1][7]

Monitor the reaction by TLC until the starting acid is fully consumed.[7][8]

Upon completion, concentrate the reaction mixture under reduced pressure to remove

excess solvent and chlorinating agent.[7][8]

The resulting crude (R)-3-(bromomethyl)hexanoyl chloride is typically obtained as an oil and

used immediately in the subsequent synthetic step.[7][8]

Role in Pharmaceutical Synthesis
The strategic importance of (R)-3-(bromomethyl)hexanoic acid is most evident in its role as a

precursor in the multi-step synthesis of Brivaracetam. The defined stereocenter is installed

early, ensuring the final API possesses the correct configuration for its biological target. The

dual reactivity of the molecule is leveraged in sequential steps to build the final pyrrolidone

structure.

Brivaracetam Synthesis Pathway

(R)-4-n-propyl-
dihydrofuran-2-one

(R)-3-(bromomethyl)-
hexanoic acid

(Key Intermediate)

 Ring Opening
(HBr) 

(R)-3-(bromomethyl)-
hexanoyl chloride

 Chlorination
(SOCl2) 

Brivaracetam
 Condensation 

(S)-2-aminobutanamide  & Cyclization 

Click to download full resolution via product page

Caption: Role as a key intermediate in Brivaracetam synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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